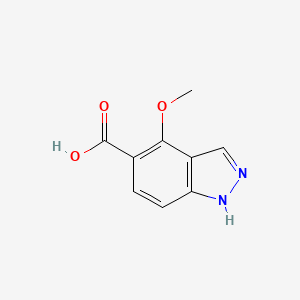
4-methoxy-1H-indazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “4-methoxy-1H-indazole-5-carboxylic acid” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The preparation methods for 4-methoxy-1H-indazole-5-carboxylic acid involve specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The industrial production methods for this compound are designed to optimize yield and purity, ensuring that the compound meets the required standards for research and application.
Chemical Reactions Analysis
4-methoxy-1H-indazole-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the reaction process. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methoxy-1H-indazole-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is used to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications and is used in drug development research. In industry, this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or research outcomes.
Comparison with Similar Compounds
4-methoxy-1H-indazole-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or biological activities. The comparison can be based on various factors, such as chemical properties, biological effects, and research applications. Some similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530 .
This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-methoxy-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-5(9(12)13)2-3-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
KJDBRQOEQOHXOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(3-iodophenyl)urea](/img/structure/B8372106.png)
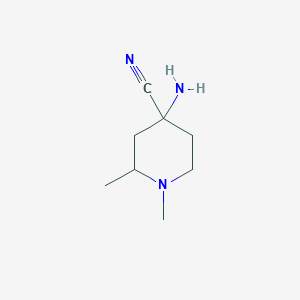
![2-Methyl-N-[(morpholin-4-yl)methyl]prop-2-enamide](/img/structure/B8372131.png)

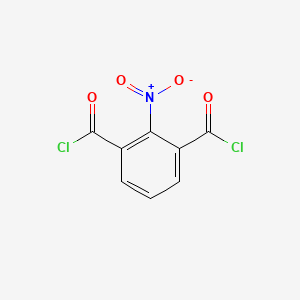

![6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid](/img/structure/B8372157.png)
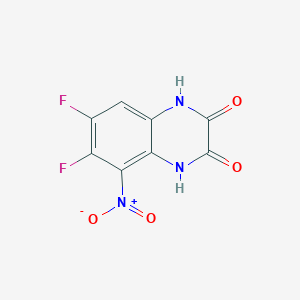
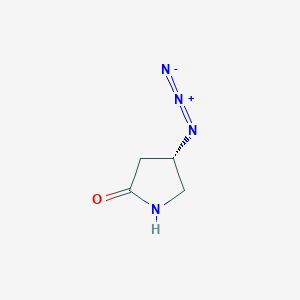
![3-Benzo[1,3]dioxol-5-yl-phenylamine](/img/structure/B8372173.png)
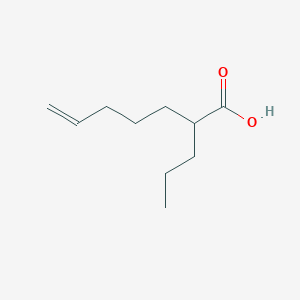
![4-fluoro-N-[(1R)-3-hydroxy-1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B8372181.png)
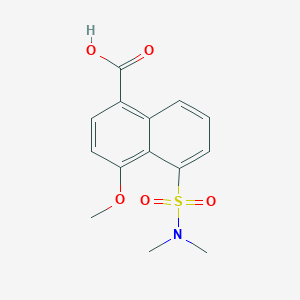
![[(2R)-1-cyanobutan-2-yl]azanium;methanesulfonate](/img/structure/B8372209.png)
